8-Bromo-7-methyl-5-(methylthio)-[1,2,4]triazolo[4,3-c]pyrimidine
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Overview
Description
8-Bromo-7-methyl-5-(methylthio)-[1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a bromine atom, a methyl group, and a methylthio group attached to a triazolopyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-7-methyl-5-(methylthio)-[1,2,4]triazolo[4,3-c]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-amino-1,2,4-triazole with 2-bromo-3-methylthiopyrimidine in the presence of a suitable base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to promote cyclization, leading to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-7-methyl-5-(methylthio)-[1,2,4]triazolo[4,3-c]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone, while reduction reactions can target the triazolopyrimidine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or primary amines, often in the presence of a base such as sodium hydride.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced triazolopyrimidine derivatives.
Scientific Research Applications
8-Bromo-7-methyl-5-(methylthio)-[1,2,4]triazolo[4,3-c]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a kinase inhibitor in cancer treatment.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Bromo-7-methyl-5-(methylthio)-[1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases, which are enzymes involved in cell signaling pathways. By inhibiting these kinases, the compound can interfere with cell proliferation and induce apoptosis in cancer cells. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 8-Bromo-5-(methylthio)-[1,2,4]triazolo[4,3-c]pyrimidine
- 7-Methyl-5-(methylthio)-[1,2,4]triazolo[4,3-c]pyrimidine
- 5-(Methylthio)-[1,2,4]triazolo[4,3-c]pyrimidine
Uniqueness
8-Bromo-7-methyl-5-(methylthio)-[1,2,4]triazolo[4,3-c]pyrimidine is unique due to the presence of both a bromine atom and a methylthio group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents .
Properties
Molecular Formula |
C7H7BrN4S |
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Molecular Weight |
259.13 g/mol |
IUPAC Name |
8-bromo-7-methyl-5-methylsulfanyl-[1,2,4]triazolo[4,3-c]pyrimidine |
InChI |
InChI=1S/C7H7BrN4S/c1-4-5(8)6-11-9-3-12(6)7(10-4)13-2/h3H,1-2H3 |
InChI Key |
JQQKOYRRGCZFIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NN=CN2C(=N1)SC)Br |
Origin of Product |
United States |
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